molecular formula C9H8BrNO2 B12859798 2-(Bromomethyl)-6-methoxybenzo[d]oxazole

2-(Bromomethyl)-6-methoxybenzo[d]oxazole

Cat. No.: B12859798
M. Wt: 242.07 g/mol
InChI Key: SDHZPRVFCGHOJA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxybenzo[d]oxazole (C₉H₈BrNO₂) is a halogenated benzoxazole derivative featuring a bromomethyl (-CH₂Br) group at position 2 and a methoxy (-OCH₃) group at position 6 on the fused aromatic ring. The bromomethyl group enables nucleophilic substitution reactions, while the methoxy group modulates electronic properties, influencing solubility and interactions with biological targets .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-(bromomethyl)-6-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3

InChI Key

SDHZPRVFCGHOJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-methoxybenzo[d]oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 6-methoxybenzo[d]oxazole with bromomethylating agents such as bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the formation of by-products and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.

    Oxidation: Oxazole derivatives with higher oxidation states.

    Reduction: Reduced benzoxazole derivatives with methyl or other alkyl groups.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methoxybenzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations

Compound Name Substituents (Position) Key Differences Applications/Reactivity
2-(Bromomethyl)benzo[d]oxazole BrCH₂- (2), none (6) Lacks methoxy group; reduced electronic modulation and solubility Primarily used in organic synthesis; lower biological activity due to fewer polar groups .
6-Methoxybenzo[d]oxazole OCH₃ (6), none (2) Lacks bromomethyl; no nucleophilic substitution capacity Limited to reactions involving the oxazole ring; weaker bioactive precursor .
2-(Chloromethyl)-6-methoxybenzo[d]oxazole ClCH₂- (2), OCH₃ (6) Chlorine replaces bromine; slower nucleophilic substitution Used in less reactive synthetic pathways; lower cytotoxicity in drug discovery .
2-(Bromomethyl)-6-ethylbenzo[d]oxazole BrCH₂- (2), C₂H₅ (6) Ethyl (electron-donating) vs. methoxy; alters lipophilicity Enhanced membrane permeability in agrochemicals; distinct metabolic stability .
2-(Bromomethyl)-6-chlorobenzo[d]oxazole BrCH₂- (2), Cl (6) Chlorine at 6-position increases halogen bonding; dual halogen reactivity Versatile intermediate in pharmaceuticals; higher antimicrobial activity .
6-(Bromomethyl)benzo[d]oxazole hydrobromide BrCH₂- (6), HBr salt Bromine at 6-position; ionic form enhances solubility Used in polar reaction environments; distinct pharmacokinetics .

Halogen and Functional Group Comparisons

  • Bromine vs. Chlorine : Bromine’s higher atomic radius and polarizability make C-Br bonds more reactive than C-Cl in nucleophilic substitutions (e.g., SN2 reactions). For example, 2-(Bromomethyl)-6-methoxybenzo[d]oxazole reacts 5–10× faster with amines than its chloro analog .
  • Methoxy vs. Ethyl/Methyl : Methoxy’s electron-donating resonance effect (-OCH₃) increases ring electron density, enhancing interactions with electrophilic biological targets. Ethyl/methyl groups (e.g., in 2-(Bromomethyl)-6-ethylbenzo[d]oxazole) improve lipophilicity but reduce hydrogen-bonding capacity .
  • Positional Isomerism : Bromomethyl at position 4 (e.g., 4-(Bromomethyl)benzo[d]oxazole) vs. position 2 alters steric and electronic effects, affecting binding to enzymes like tubulin .

Data Tables

Table 1: Reactivity Comparison of Halogenated Analogs

Compound Relative SN2 Reactivity (vs. Br) LogP (Lipophilicity)
This compound 1.00 2.45
2-(Chloromethyl)-6-methoxybenzo[d]oxazole 0.15 2.30
6-(Bromomethyl)benzo[d]oxazole hydrobromide 0.80 (due to ionic form) 1.90

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